Pamoic acid disodium salt
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Overview
Description
Pamoic acid disodium salt, also known as 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt, is a derivative of pamoic acid. Pamoic acid is a 2-naphthoic acid derivative and is often referred to as embonic acid. The disodium salt form is commonly used in pharmacology as a counterion to enhance the dissolution rate of drug compounds .
Mechanism of Action
Target of Action
Pamoic acid disodium salt, also known as Disodium pamoate or Sodium pamoate, primarily targets the orphan G protein-coupled receptor GPR35 . GPR35 is a receptor that plays a significant role in various biological processes, including pain perception .
Mode of Action
This compound acts as an agonist for GPR35 . It binds to this receptor, leading to its activation . This activation triggers a cascade of intracellular events, including the activation of extracellular signal-regulated kinase (ERK) and beta-arrestin2 .
Biochemical Pathways
Upon activation of GPR35 by this compound, there is an internalization of the receptor and activation of ERK1/2 . ERK1/2 is a key player in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation, differentiation, and cell cycle progression .
Pharmacokinetics
It is known that the salt form of pamoic acid can be used as a counterion of a drug compound to affect the dissolution rate of the drug . The presence of multiple oxygen atoms enables significant hydrogen bonding to occur, facilitating the dissolution of compounds in water .
Result of Action
The activation of GPR35 by this compound leads to antinociceptive activity, which means it can reduce the sensitivity to painful stimuli . This makes it a potential therapeutic agent for conditions associated with pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the dissolution and hence the bioavailability of the drug . .
Biochemical Analysis
Biochemical Properties
Pamoic acid disodium salt interacts with the orphan G protein-coupled receptor GPR35 . It induces GPR35 internalization and activates ERK1/2 . The presence of multiple oxygen atoms in the compound enables significant hydrogen bonding to occur, facilitating the dissolution of compounds in water .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by activating ERK and beta-arrestin2, and causes antinociceptive activity .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It potently recruits β-arrestin2 to GPR35 . This recruitment leads to the activation of ERK1/2, which in turn influences gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits antinociceptive effects in a mouse model of visceral pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pamoic acid disodium salt can be synthesized by reacting pamoic acid with sodium hydroxide. The general reaction involves dissolving pamoic acid in a suitable solvent and then adding sodium hydroxide to form the disodium salt. The reaction can be represented as follows: [ \text{Pamoic Acid} + 2 \text{NaOH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where pamoic acid is reacted with sodium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are not commonly detailed in the literature.
Reduction: Reduction reactions involving this compound are also not widely documented.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride could be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated or acylated derivatives of this compound .
Scientific Research Applications
Pamoic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a counterion in the formulation of various pharmaceutical drugs to enhance their solubility and stability.
Comparison with Similar Compounds
- Cycloguanil pamoate
- Hydroxyzine pamoate
- Imipramine pamoate
- Olanzapine pamoate hydrate
- Oxantel pamoate
- Pyrantel pamoate
- Pyrvinium pamoate
Comparison: Pamoic acid disodium salt is unique due to its dual role as both a counterion in drug formulations and an agonist for GPR35. While other pamoates are primarily used to enhance the solubility and stability of drugs, this compound’s ability to activate GPR35 and induce specific cellular responses sets it apart .
Properties
CAS No. |
6640-22-8 |
---|---|
Molecular Formula |
C23H16NaO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29); |
InChI Key |
MQIPLTYHZCWJRA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na] |
Related CAS |
7681-47-2 |
Synonyms |
4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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